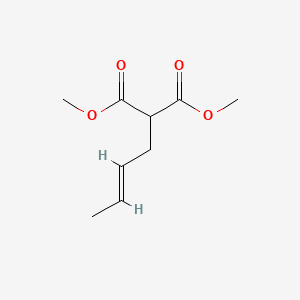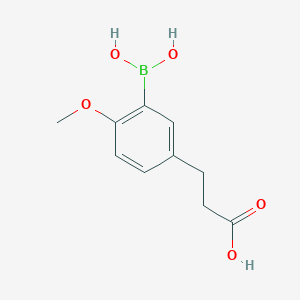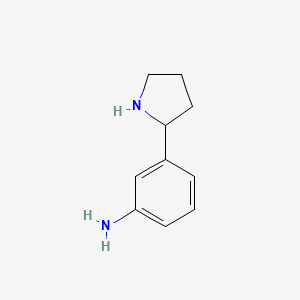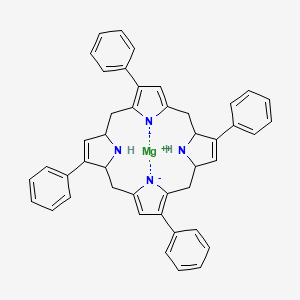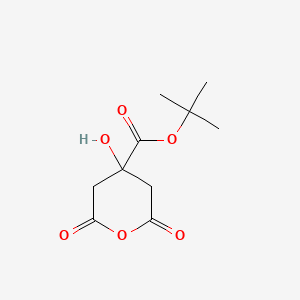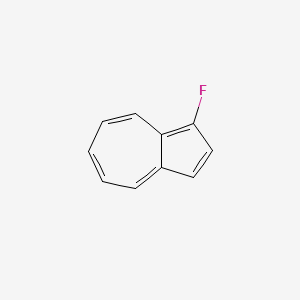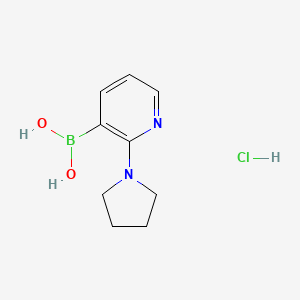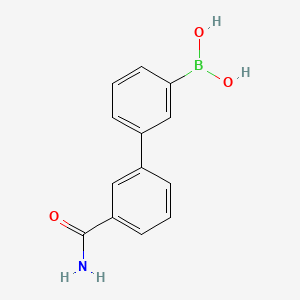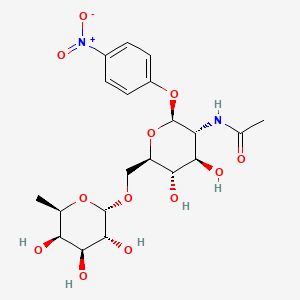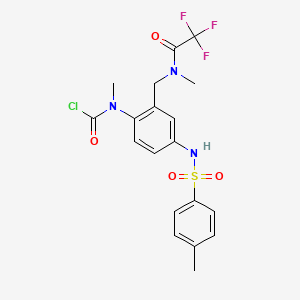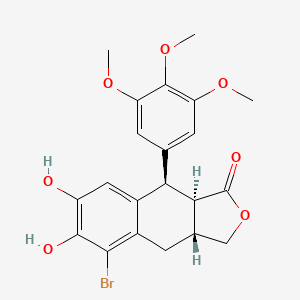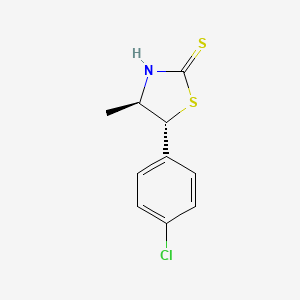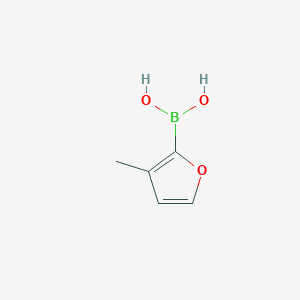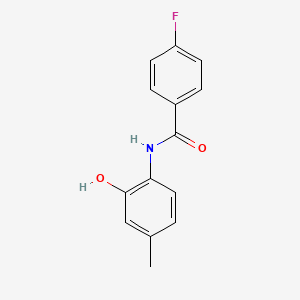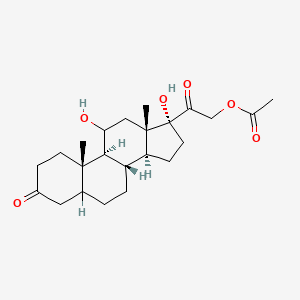
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- is a steroidal compound with significant biochemical and pharmacological properties It is a derivative of pregnane, a type of steroid nucleus, and is known for its role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- involves a series of chemical reactions starting from phytosterols or other steroidal precursors. One efficient method includes the use of 9α-hydroxyandrostenedione as a key intermediate. The synthetic route typically involves:
Dehydration: of the 9α-hydroxy group to form a C9–C11 double bond.
Construction: of the pregnane side chain using a cyanohydrin version.
Addition: of a dihydroxyacetone motif by sequential iodination and acetoxylation.
Introduction: of the ring A C1–C2 double bond using a specific culture of Pimelobacter simplex.
Formation: of the ring D 16,17-double bond via dehydration of the 17α-hydroxy group.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, employing advanced techniques in organic chemistry and microbiological transformations to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various hydroxylated, acetylated, and oxidized derivatives of the original compound. These products are often intermediates in the synthesis of more complex steroidal drugs.
Wissenschaftliche Forschungsanwendungen
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of corticosteroids and other steroidal compounds.
Biology: Studied for its role in cellular processes and as a model compound in steroid metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent in various industrial processes
Wirkmechanismus
The mechanism of action of Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- involves its interaction with specific molecular targets and pathways:
GABA A Receptor Modulation: Acts as a positive allosteric modulator, enhancing the receptor’s response to GABA, leading to anesthetic and anxiolytic effects.
Pregnane X Receptor Activation: Binds to and activates this receptor, influencing the expression of genes involved in drug metabolism and transport.
Progesterone Receptor Interaction: Although it has weak affinity for the progesterone receptor, it can still exert some progestogenic effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5α-Pregnane-3,20-dione: A closely related compound with similar structural features but different biological activities.
5β-Dihydroprogesterone: Another related steroid with distinct pharmacological properties.
Allopregnanolone: A neurosteroid with potent effects on the central nervous system
Uniqueness
Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- is unique due to its specific functional groups and the resulting biological activities. Its ability to modulate multiple receptors and pathways makes it a valuable compound in both research and therapeutic contexts.
Eigenschaften
Molekularformel |
C23H34O6 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
[2-[(8S,9S,10S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14?,16-,17-,18?,20+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
BWCPGWRDUCWIIR-SHANXAIFSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)O)C)O |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


